Tert-butyl 5-[[(1,2-dimethylpiperidin-4-yl)amino]methyl]-1-methylpyrazole-4-carboxylate
Description
- Reactants: Pyrazole derivative and 1,2-dimethylpiperidine.
- Conditions: Heating in the presence of a base such as sodium hydride.
- Product: Intermediate compound with piperidine moiety.
Step 3: Formation of the Final Compound
- Reactants: Intermediate compound and tert-butyl chloroformate.
- Conditions: Room temperature reaction in the presence of a base like triethylamine.
- Product: Tert-butyl 5-[[(1,2-dimethylpiperidin-4-yl)amino]methyl]-1-methylpyrazole-4-carboxylate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
Properties
IUPAC Name |
tert-butyl 5-[[(1,2-dimethylpiperidin-4-yl)amino]methyl]-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O2/c1-12-9-13(7-8-20(12)5)18-11-15-14(10-19-21(15)6)16(22)23-17(2,3)4/h10,12-13,18H,7-9,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPDEBISQMYMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C)NCC2=C(C=NN2C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 5-[[(1,2-dimethylpiperidin-4-yl)amino]methyl]-1-methylpyrazole-4-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the piperidine moiety. The tert-butyl ester group is often introduced in the final steps to protect the carboxylate functionality.
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Step 1: Synthesis of the Pyrazole Ring
- Reactants: Hydrazine and a β-keto ester.
- Conditions: Reflux in ethanol.
- Product: Pyrazole derivative.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions can target the pyrazole ring or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrazole or deprotected carboxylate.
Substitution: Formation of substituted pyrazole or piperidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Receptor Binding: Can be studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting neurological conditions.
Therapeutic Agents: Exploration of its efficacy as a therapeutic agent in various diseases.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Tert-butyl 5-[[(1,2-dimethylpiperidin-4-yl)amino]methyl]-1-methylpyrazole-4-carboxylate involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-[[(1-methylpiperidin-4-yl)amino]methyl]-1-methylpyrazole-4-carboxylate
- Tert-butyl 5-[[(1,2-dimethylpiperidin-4-yl)amino]methyl]-1-ethylpyrazole-4-carboxylate
Uniqueness
Tert-butyl 5-[[(1,2-dimethylpiperidin-4-yl)amino]methyl]-1-methylpyrazole-4-carboxylate is unique due to the specific substitution pattern on the piperidine and pyrazole rings. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
